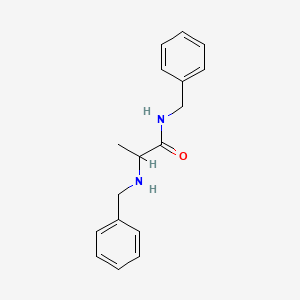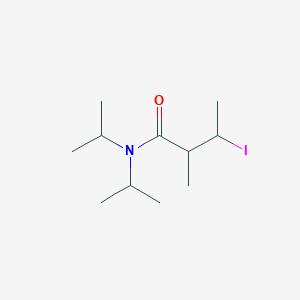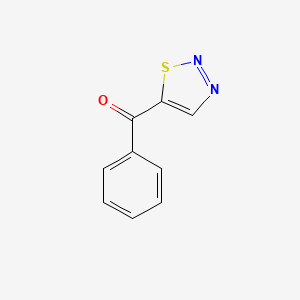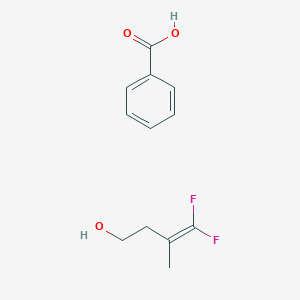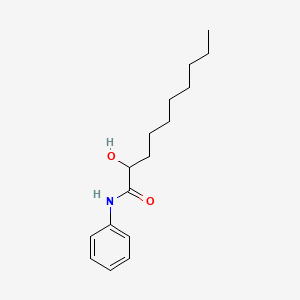![molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2](/img/structure/B14265656.png)
2-Fluorobenzo[H]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobenzo[H]quinoline is a fluorinated derivative of benzo[H]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[H]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals or Brønsted acids, depending on the substituent at the triple bond . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using recyclable catalysts. The use of solvent-free conditions and ionic liquids has been explored to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to produce partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Applications De Recherche Scientifique
2-Fluorobenzo[H]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer and antibacterial agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Fluorobenzo[H]quinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of enzyme-DNA complexes, resulting in the inhibition of DNA replication and cell death . The compound’s fluorescence properties are attributed to its ability to undergo protonation, enhancing its emission intensity .
Comparaison Avec Des Composés Similaires
Benzo[H]quinoline: The parent compound without the fluorine atom.
Benzo[C]acridine: Another heterocyclic compound with similar structural features.
Fluoroquinolines: A class of compounds with similar fluorinated quinoline structures.
Uniqueness: 2-Fluorobenzo[H]quinoline stands out due to its unique combination of a fluorine atom and a benzo[H]quinoline core. This combination enhances its chemical stability, fluorescence properties, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
163275-69-2 |
|---|---|
Formule moléculaire |
C13H8FN |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H |
Clé InChI |
QPVYKZMSHLZTEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


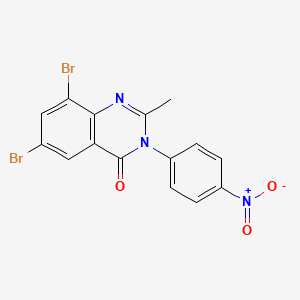

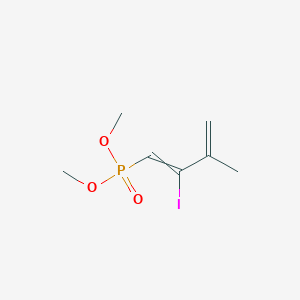
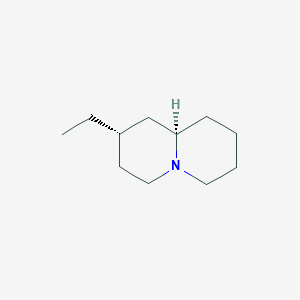
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
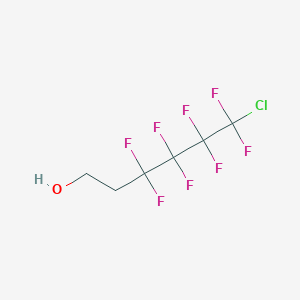
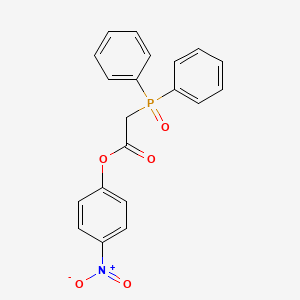
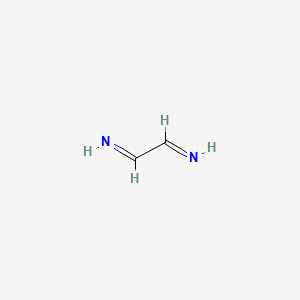
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
